N-methyl-4,5-dihydro-1,3-oxazol-2-amine
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Overview
Description
N-methyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-4,5-dihydro-1,3-oxazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . This reaction typically occurs at room temperature and results in the formation of the oxazoline ring. Another method involves the iodocyclization of O-alkenyl imidates, which can be separated by flash chromatography .
Industrial Production Methods
Industrial production of this compound often employs flow synthesis techniques. This method enhances safety and efficiency by using a continuous flow of reagents through a packed reactor containing commercial manganese dioxide . This approach minimizes the formation of unwanted by-products and allows for the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups on the oxazoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Various nucleophiles can be used to introduce new functional groups onto the oxazoline ring.
Major Products Formed
The major products formed from these reactions include oxazoles and substituted oxazolines, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
N-methyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with various molecular targets. The oxazoline ring can bind to enzymes and receptors through non-covalent interactions, influencing their activity . This binding can modulate biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1,3-oxazole: Similar in structure but lacks the N-methyl group.
Isoxazole: Contains a similar five-membered ring but with different positioning of nitrogen and oxygen atoms.
Thiazole: Contains sulfur instead of oxygen in the ring structure.
Uniqueness
N-methyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and binding properties. This modification can enhance its stability and specificity in biological systems, making it a valuable compound for various applications .
Biological Activity
N-methyl-4,5-dihydro-1,3-oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the oxazole class of heterocyclic compounds. The oxazole ring structure is characterized by a five-membered ring containing nitrogen and oxygen atoms. This unique arrangement allows for various interactions with biological targets, making it a valuable scaffold in drug development.
Antimicrobial Properties
Research indicates that oxazole derivatives, including this compound, exhibit antimicrobial activity. These compounds have been shown to inhibit the growth of various microorganisms by disrupting cell wall synthesis and metabolic pathways .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (Minimum Inhibitory Concentration) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 10 |
A549 | 20 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes responsible for cell wall synthesis in bacteria.
- Cytokine Modulation : It modulates the expression of cytokines involved in inflammation.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against multidrug-resistant strains of bacteria. The compound was tested against clinical isolates and showed promising results in inhibiting bacterial growth.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the secretion of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6), indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
N-methyl-1,3-oxazolidin-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVNTZNZAGYMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1NCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2214-70-2 |
Source
|
Record name | N-methyl-4,5-dihydro-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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